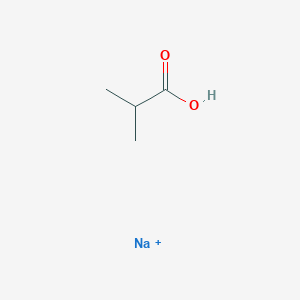

Sodium 2-methylpropanoic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure of Parent

Properties

Molecular Formula |

C4H8NaO2+ |

|---|---|

Molecular Weight |

111.09 g/mol |

IUPAC Name |

sodium;2-methylpropanoic acid |

InChI |

InChI=1S/C4H8O2.Na/c1-3(2)4(5)6;/h3H,1-2H3,(H,5,6);/q;+1 |

InChI Key |

TWEGKFXBDXYJIU-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C(=O)O.[Na+] |

Origin of Product |

United States |

Significance of Carboxylate Salts in Modern Chemical Science

Carboxylate salts, the conjugate bases of carboxylic acids, are ionic compounds of significant interest in modern chemical science. wikipedia.orgfiveable.me They are formed when the acidic hydrogen of a carboxylic acid is replaced by a metal cation. fiveable.me The resulting carboxylate anion is stabilized by resonance, which delocalizes the negative charge between the two oxygen atoms, contributing to their stability. wikipedia.org

In synthetic organic chemistry, carboxylate salts serve as versatile intermediates. They can be used to regenerate the original carboxylic acid through hydrolysis or thermal decomposition. fiveable.me Furthermore, they function as nucleophiles in substitution reactions, such as reacting with alkyl halides to form esters. wikipedia.orgrsc.org This reactivity allows for the synthesis of a wide array of new carboxylic acid derivatives. fiveable.me The solubility of carboxylate salts in water varies depending on the metal cation, with alkali metal salts like sodium 2-methylpropanoate (B1197409) demonstrating high solubility. fiveable.me

The utility of carboxylate salts extends to various fields, including materials science and biological research. For instance, they are used as precursors in the synthesis of metal oxide nanoparticles and in the formation of metal-organic frameworks (MOFs). ontosight.airsc.org In biological contexts, certain carboxylate salts are investigated for their potential to influence cellular processes. ontosight.aiontosight.ai

Overview of Isobutyrate Chemistry and Its Relevance to Research Disciplines

Isobutyrate, the anion of isobutyric acid (2-methylpropanoic acid), and its derivatives are the focus of considerable research across multiple scientific disciplines. wikipedia.org Isobutyric acid itself is a short-chain fatty acid that can be produced through various chemical synthesis methods, including the oxidation of isobutyraldehyde. wikipedia.orgatamanchemicals.com

In the field of biochemistry and medicine , sodium isobutyrate is notably studied for its role as a histone deacetylase (HDAC) inhibitor. ontosight.aiontosight.ai By inhibiting HDAC enzymes, sodium isobutyrate can influence gene expression, which has implications for research into diseases such as cancer. ontosight.ainih.gov The broader family of short-chain fatty acids, including isobutyrate, is also being investigated for its impact on metabolic health and gut microbiome interactions. metabolon.comresearchgate.net

In materials science , isobutyrate derivatives are utilized as precursors for various materials. For example, tin(IV) isobutyrate serves as a precursor for synthesizing tin oxide (SnO2) nanoparticles, which have applications in sensors and photocatalysts. ontosight.ai Sucrose (B13894) acetate (B1210297) isobutyrate (SAIB) is another derivative that has been explored as a mucoadhesive excipient in oral drug delivery systems and as an emulsion stabilizer. nih.govmdpi.com

In organic synthesis , isobutyrates are used as building blocks and intermediates. ontosight.ai For instance, they can be involved in esterification reactions to produce flavors and fragrances. ontosight.ai The development of new synthetic methodologies continues to expand the applications of isobutyrate chemistry. researchgate.net

Historical Context and Evolution of Research on 2 Methylpropanoic Acid Derivatives

Research into 2-methylpropanoic acid, or isobutyric acid, and its derivatives has evolved significantly over time. Initially identified as a naturally occurring compound found in substances like carobs and vanilla, its synthesis was first achieved through laboratory methods such as the oxidation of isobutanol or the hydrolysis of isobutyronitrile. wikipedia.orgatamanchemicals.com Early research focused on understanding its basic chemical properties and reactions, typical of a carboxylic acid, including the formation of esters, amides, and acid chlorides. atamanchemicals.comwikiwand.com

A pivotal moment in the study of carboxylic acid derivatives was the discovery of the Kolbe electrolysis in the 19th century, which demonstrated the electrochemical decarboxylation of carboxylic acids to form radicals. acs.org This foundational work laid the groundwork for later developments in radical chemistry involving carboxylic acid derivatives.

In more recent decades, research has shifted towards exploring the specific applications of 2-methylpropanoic acid derivatives in various fields. A significant area of advancement has been in the field of electrochemistry and photoredox catalysis, where new methods for the decarboxylative functionalization of carboxylic acids are being developed. researchgate.netacs.org These modern techniques allow for the formation of new chemical bonds under milder conditions, expanding the synthetic utility of compounds like 2-methylpropanoic acid. researchgate.net

The biological activities of isobutyrate derivatives have also become a major research focus. The discovery of sodium butyrate (B1204436) (a close structural analog) and later sodium isobutyrate as histone deacetylase inhibitors has opened up new avenues for therapeutic research. ontosight.ainih.gov This has led to numerous studies investigating their effects on gene expression and potential roles in treating various diseases. ontosight.aiontosight.aiumk.pl

Current Research Trajectories and Interdisciplinary Relevance of the Compound

Direct Synthesis Approaches

Direct synthesis methods offer a straightforward conversion of 2-methylpropanoic acid to its sodium salt, primarily through neutralization. These techniques are often favored for their simplicity and efficiency.

Neutralization Reactions under Solvent-Free Conditions

Solvent-free synthesis is an environmentally conscious approach that minimizes waste by eliminating organic solvents. In a typical procedure, 2-methylpropanoic acid is reacted directly with a sodium base, such as sodium hydroxide (B78521) or sodium carbonate. The reaction is often facilitated by heating, which can drive the reaction to completion. For instance, a patented method for a related compound highlights a solvent-free synthesis using sodium acetate at 110°C, achieving a high yield of 90%. This approach not only reduces environmental impact but also simplifies the purification process, often requiring just a water wash.

The primary advantage of this method is the alignment with green chemistry principles by avoiding hazardous solvents. Industrial-scale production can be optimized by controlling temperature and reaction time to maximize yield and purity.

| Parameter | Condition | Advantage |

| Reactants | 2-Methylpropanoic Acid, Sodium Base (e.g., NaOH, Na₂CO₃) | Readily available and cost-effective |

| Conditions | Solvent-free, elevated temperature (e.g., 110°C) | Reduces solvent waste, simplifies workup |

| Yield | Typically high (e.g., ~90%) | Efficient conversion |

| Purification | Simple washing with water | Avoids hazardous chemicals |

Aqueous Medium Synthesis Techniques

Synthesis in an aqueous medium is a conventional and widely used method for preparing sodium salts of carboxylic acids. This technique involves dissolving 2-methylpropanoic acid in water and neutralizing it with a stoichiometric amount of a sodium base, like sodium hydroxide. The reaction is typically exothermic and proceeds readily at room temperature. The resulting sodium 2-methylpropanoate can then be isolated by evaporating the water.

This method is particularly useful for ensuring complete reaction and for processes where the final product is desired in an aqueous solution. For example, the synthesis of related sodium carboxylates often involves reaction in an appropriate solvent like methanol (B129727) or ethanol (B145695) to ensure complete conversion of the acid to its sodium salt form. In some cases, after neutralization, the product can be precipitated and collected by filtration. rsc.org

| Parameter | Condition | Advantage |

| Reactants | 2-Methylpropanoic Acid, Sodium Hydroxide | High reactivity and solubility in water |

| Solvent | Water | Safe, environmentally benign, and inexpensive |

| Conditions | Room temperature or gentle heating | Energy efficient |

| Isolation | Evaporation of water or precipitation | Straightforward product recovery |

Indirect Synthesis via Complex Precursors and Derivatives

Indirect methods provide pathways to sodium 2-methylpropanoate and related carboxylates through multi-step syntheses, often starting from more complex precursors. These routes are valuable for creating structurally diverse carboxylates that may not be accessible through direct neutralization.

Malonic Ester Synthesis for 2-Methylpropanoic Acid

The malonic ester synthesis is a classic and versatile method for preparing carboxylic acids. libretexts.org To synthesize 2-methylpropanoic acid, diethyl malonate is first deprotonated with a strong base, typically sodium ethoxide, to form a stable enolate. askthenerd.comchemicalnote.com This enolate then acts as a nucleophile and undergoes alkylation with two equivalents of an alkyl halide, such as methyl iodide or methyl bromide, in an S\textsubscript{N}2 reaction. askthenerd.comwikipedia.org

The resulting dialkylated malonic ester is then subjected to acidic hydrolysis, which converts the two ester groups into carboxylic acids. masterorganicchemistry.com Upon heating, the resulting geminal diacid readily undergoes decarboxylation (loss of CO₂) to yield the final product, 2-methylpropanoic acid. libretexts.orgmasterorganicchemistry.com This acid can then be neutralized to form sodium 2-methylpropanoate. A significant drawback of this method is the potential for the formation of dialkylated products, which can complicate purification and lower yields. wikipedia.org

Reaction Steps:

Enolate Formation: Diethyl malonate reacts with sodium ethoxide. libretexts.org

Alkylation: The enolate is alkylated twice with a methyl halide. libretexts.org

Hydrolysis: The dialkylated ester is hydrolyzed to a dicarboxylic acid using an acid. libretexts.org

Decarboxylation: The dicarboxylic acid loses CO₂ upon heating to form 2-methylpropanoic acid. libretexts.org

N-Alkylation Pathways in Substituted Propanoic Acid Ester Synthesis

N-alkylation reactions are crucial for synthesizing derivatives of propanoic acid where a nitrogen atom is incorporated into the structure. These methods often involve the reaction of a nitrogen-containing heterocycle with a propanoic acid derivative. For instance, the reaction of quinolin-2-one with acrylic acid derivatives can lead to N-substituted propanoic acids. acs.org

In a typical procedure, a heterocyclic amide can be reacted with an electrophile like an acrylic acid ester. acs.org The choice of reaction conditions and the nature of the substituent can direct the alkylation to the nitrogen atom. For example, the reaction of quinolin-2-one with ethyl acrylate (B77674) in the presence of potassium carbonate at 100°C yields ethyl 3-[2-oxoquinolin-1(2H)-yl]propanoate. acs.org Subsequent hydrolysis of the ester group with a base like sodium hydroxide yields the corresponding carboxylic acid. acs.org This acid can then be converted to its sodium salt.

| Starting Material | Reagent | Product |

| Quinolin-2-one | Ethyl acrylate, K₂CO₃ | Ethyl 3-[2-oxoquinolin-1(2H)-yl]propanoate acs.org |

| Ethyl 3-[2-oxoquinolin-1(2H)-yl]propanoate | NaOH, H₂O/Ethanol | 3-[2-Oxoquinolin-1(2H)-yl]propanoic acid acs.org |

O-Alkylation Strategies for Phenoxy-Substituted 2-Methylpropanoic Acid Derivatives

O-alkylation is a key strategy for synthesizing phenoxy-substituted 2-methylpropanoic acid derivatives, which are a class of compounds with significant biological interest. The Williamson ether synthesis is a common method employed, where a substituted phenol (B47542) is reacted with a haloacid derivative like 2-bromo-2-methylpropionic acid under basic conditions. researchgate.net

For example, the synthesis of 2-(4-(2-((3,5-dimethylphenyl)amino)-2-oxoethyl)phenoxy)-2-methylpropanoic acid involves the O-alkylation of N-(3,5-dimethylphenyl)-2-(4-hydroxyphenyl)acetamide with 2-bromo-2-methylpropanoic acid in the presence of a base such as cesium carbonate. nih.gov The choice of base and solvent is critical for the success of this reaction. For instance, using sodium hydroxide in a mixture of acetone (B3395972) and chloroform (B151607) is another effective condition. nih.gov The presence of substituents on the phenol can influence the reaction kinetics and selectivity.

| Phenol Derivative | Alkylating Agent | Base/Solvent | Product Class |

| N-(3,5-dimethylphenyl)-2-(4-hydroxyphenyl)acetamide | 2-bromo-2-methylpropanoic acid | Cs₂CO₃ / 2-butanone (B6335102) nih.gov | Phenoxy-substituted 2-methylpropanoic acid derivative |

| Substituted Phenol | 2-bromo-2-methylpropionic acid | NaOH / Acetone, Chloroform nih.gov | Phenoxy-substituted 2-methylpropanoic acid derivative |

Reduction Reactions in the Formation of Substituted Propanoic Acids

The synthesis of substituted propanoic acids, including 2-methylpropanoic acid, can be achieved through various reduction methodologies. These methods often involve the reduction of a more oxidized precursor, such as an α,β-unsaturated ester or a ketone.

One common strategy involves the hydrogenation of α,β-unsaturated esters. For instance, 3-(2-fluoro-4-methoxyphenyl)propionic acid and 3-(2,4-dimethyl-phenyl)propionic acid have been synthesized from their corresponding benzaldehydes via a Horner-Emmons reaction to form an α,β-unsaturated ester, which is then hydrogenated and subsequently hydrolyzed to yield the final propanoic acid derivative in high yield. mdpi.com Similarly, propanoic acid can be produced from its corresponding alcohol, propanol, which is first dehydrated to propene and then hydrogenated to propane. quora.com

Another approach is the reduction of a ketone functional group. For example, the synthesis of 2-(4-((4-chlorophenyl)(hydroxy)methyl) phenoxy)-2-methylpropanoic acid, a metabolite of fenofibrate, has been accomplished by the reduction of the ketone group in fenofibric acid using sodium borohydride. researchgate.net This method highlights the chemoselective reduction of a ketone in the presence of a carboxylic acid. The reverse, selective reduction of a carboxylic acid to an alcohol in the presence of a ketone, has also been achieved by first activating the carboxylic acid as a mixed anhydride (B1165640) followed by reduction with sodium borohydride. researchgate.net

Diimide, generated in situ from hydrazine (B178648) hydrate (B1144303) in the presence of a catalyst like copper(II) sulfate, has been used for the reduction of α,β-unsaturated acrylic acids to their corresponding propanoic acids. researchgate.net While potentially offering slightly lower yields than catalytic hydrogenation with Pd-charcoal, the diimide method is noted for being economical and having a simple operating procedure. researchgate.net

Furthermore, hydrocarboxylation of alkenes presents a direct route to α-substituted propionic acid derivatives. A palladium-catalyzed process utilizing a formate (B1220265) salt as both a reductant and a source of carbon dioxide has been developed for the synthesis of α-arylpropionic acids from styrenes. rsc.org This method is atom-economical and operates under mild conditions without the need for strong metallic reductants. rsc.org

Below is a table summarizing various reduction methods for the synthesis of substituted propanoic acids.

| Precursor Functional Group | Reducing Agent/Catalyst | Product | Reference |

| α,β-Unsaturated Ester | H₂/Catalyst | Substituted Propanoic Acid | mdpi.com |

| Ketone | Sodium Borohydride | Hydroxy-substituted Propanoic Acid | researchgate.net |

| α,β-Unsaturated Acrylic Acid | Diimide (Hydrazine Hydrate/CuSO₄) | Substituted Propanoic Acid | researchgate.net |

| Alkene (Styrene) | Formate Salt/Palladium Catalyst | α-Arylpropionic Acid | rsc.org |

| Alcohol | Dehydration then Hydrogenation | Propane (from Propanol) | quora.com |

Enzyme-Mediated Preparations and Enantioselective Synthesis Approaches

Enzymatic methods offer highly selective and environmentally benign routes to chiral carboxylic acids, including derivatives of 2-methylpropanoic acid. These biocatalytic approaches often provide high enantiomeric excess (ee), which is crucial for the synthesis of pharmaceuticals and other biologically active molecules.

A notable example is the use of lipases for the kinetic resolution of racemic mixtures. Lipase from Candida cylindracea has been employed in the enantiospecific hydrolysis of racemic esters to produce optically active propionic acid derivatives. researchgate.net Similarly, both enantiomers of 3,3,3-trifluoro-2-methylpropanoic acid have been prepared through a lipase-mediated kinetic resolution of the corresponding racemate. smolecule.com Enzymatic kinetic resolution involves the selective reaction of one enantiomer in a racemic mixture, allowing for the separation of the two. smolecule.com

Another powerful enzymatic strategy is the asymmetric reduction of prochiral substrates. For instance, lactate (B86563) dehydrogenases (LDHs) have been used for the asymmetric synthesis of both enantiomers of 3,3,3-trifluoro-2-hydroxypropanoic acid from the corresponding α-ketoacid. smolecule.com Baker's yeast is another common biocatalyst used for the reduction of α,β-unsaturated aldehydes, leading to the formation of chiral alcohols that can be further transformed into the desired carboxylic acids. researchgate.net

Enzymatic cascade reactions provide an efficient means to synthesize complex molecules from simple, achiral starting materials. A modular three-step biocatalytic cascade has been developed to produce vitamin B5 and its α-methyl-substituted derivatives, which are structurally related to 2-methylpropanoic acid. nih.gov This cascade utilizes enzymes such as 3-methylaspartate ammonia (B1221849) lyase (MAL) and various decarboxylases to achieve high yields and excellent enantiopurity (>99% ee). nih.gov

The following table summarizes several enzyme-mediated approaches for the synthesis of chiral propanoic acid derivatives.

| Enzyme Type | Reaction Type | Substrate | Product | Key Features | Reference |

| Lipase (Candida cylindracea) | Kinetic Resolution (Hydrolysis) | Racemic Esters | Enantiopure Propionic Acid Derivatives | High enantioselectivity | researchgate.net |

| Lipase | Kinetic Resolution | Racemic 3,3,3-trifluoro-2-methylpropanoic acid ester | Enantiopure 3,3,3-trifluoro-2-methylpropanoic acid | Separation of enantiomers | smolecule.com |

| Lactate Dehydrogenase (LDH) | Asymmetric Reduction | α-Ketoacid | Chiral 2-Hydroxypropanoic Acid | High stereoselectivity | smolecule.com |

| Baker's Yeast | Asymmetric Reduction | α,β-Unsaturated Aldehyde | Chiral Alcohol (precursor to acid) | Regio- and stereoselective | researchgate.net |

| 3-Methylaspartate Ammonia Lyase (MAL), Decarboxylases | Cascade Reaction | Non-chiral Dicarboxylic Acids | α-Methyl-substituted Vitamin B5 derivatives | High yield, >99% ee | nih.gov |

| Amidase (Klebsiella oxytoca) | Kinetic Resolution (Hydrolysis) | Racemic Amide | (R)-acid and (S)-amide | Enantio-specific hydrolysis | researchgate.net |

Green Chemistry Principles in the Synthesis of Carboxylate Salts

The application of green chemistry principles to the synthesis of carboxylate salts like sodium 2-methylpropanoate is gaining increasing importance. These principles aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency.

Solvent Minimization and Environmentally Benign Protocols

A key aspect of green chemistry is the reduction or elimination of volatile organic solvents. Solvent-free, or solid-state, reactions offer significant advantages in this regard. An efficient, environmentally friendly methodology for the synthesis of symmetrical methylene (B1212753) diesters has been developed through the direct reaction of aromatic carboxylates with 1,n-dihaloalkanes under solvent-free conditions. nih.gov This approach leads to high product yields and simplifies work-up and purification procedures. nih.gov

The use of water as a solvent is another cornerstone of green chemistry. The synthesis of acetanilide (B955) and its derivatives has been demonstrated using water as a solvent, avoiding the use of hazardous reagents like acetic anhydride. sphinxsai.com Similarly, the preparation of potassium salts of carboxylic acids can be achieved by reacting the carboxylic acid with potassium carbonate in water, followed by evaporation of the solvent. nih.gov

Grindstone chemistry, a solvent-free mechanochemical method, has been employed for the synthesis of tetrahydropyrimidine-carboxylate derivatives. mdpi.com This technique is noted for being less time-consuming, more economical, and having a single-step process, which aligns with the principles of green chemistry. mdpi.com

The following table highlights some green chemistry approaches for the synthesis of carboxylate derivatives.

| Green Chemistry Approach | Reaction | Key Advantages | Reference |

| Solvent-Free Synthesis | Aromatic carboxylates with 1,n-dihaloalkanes | High yield, facile work-up, environmentally friendly | nih.gov |

| Aqueous Media | Synthesis of acetanilides | Avoids hazardous reagents, minimizes waste | sphinxsai.com |

| Grindstone Technique | Synthesis of tetrahydropyrimidine-carboxylates | Less solvent, economical, rapid, single-step | mdpi.com |

| Solvent-Free Heating | Aryl(TMP)iodonium(III) carboxylate to phenyl benzoate | Complete phenyl group transfer without solvent | beilstein-journals.org |

Microwave-Assisted Synthetic Routes for Organotin Complexes of 2-Methylpropanoic Acid Derivatives

Microwave-assisted synthesis has emerged as a powerful tool in green chemistry, often leading to dramatically reduced reaction times, increased yields, and enhanced product purity compared to conventional heating methods. researchgate.netnih.gov This technique is particularly effective for the synthesis of organotin complexes of carboxylates.

The synthesis of organotin(IV) complexes with Schiff base ligands derived from 2-methylpropanoic acid has been shown to be superior using microwave irradiation compared to conventional methods in terms of both reaction time and product yield. researchgate.net Similarly, the synthesis of various organotin(IV) complexes with thio Schiff bases has been successfully carried out using microwave assistance. nih.gov

Microwave-assisted synthesis is considered an environmentally friendly approach as it is an alternative energy source that allows for rapid and uniform heating of the reaction mixture. researchgate.net The efficiency of microwave heating is dependent on the polarity of the solvent, with polar solvents like DMF, ethanol, and water being particularly effective. scispace.com

The table below compares conventional and microwave-assisted synthesis for organotin complexes.

| Compound Type | Synthetic Method | Reaction Time | Yield | Reference |

| Schiff base organotin(IV) complexes | Conventional | Longer | Lower | researchgate.net |

| Schiff base organotin(IV) complexes | Microwave-assisted | Shorter | Higher | researchgate.net |

| Coumarin-based 1,2,3-triazoles | Conventional | Longer | 68-79% | nih.gov |

| Coumarin-based 1,2,3-triazoles | Microwave-assisted | Shorter | 80-90% | nih.gov |

This highlights the significant advantages of employing microwave technology in the synthesis of complex organic molecules, aligning with the principles of green and sustainable chemistry.

Elucidation of Reaction Mechanisms and Kinetics Involving 2-Methylpropanoic Acid and its Anion

Oxidative Decarboxylation Mechanisms and Pathways

The oxidative decarboxylation of α-hydroxy acids, such as 2-hydroxy-2-methylpropanoic acid, has been a subject of detailed kinetic studies.

The oxidation of 2-hydroxy-2-methylpropanoic acid by bromine water exhibits complex kinetics that are highly dependent on pH. ubc.ca Throughout the entire pH range, two distinct reaction pathways have been identified. ubc.ca

In acidic to neutral conditions (below pH 6), hypobromous acid (HOBr) is the primary oxidizing agent, not molecular bromine (Br₂). ubc.ca The reaction follows second-order kinetics when the formation of bromide is suppressed, for instance, by the addition of silver ions. ubc.ca The pH-rate profiles for the oxidation of 2-hydroxy-2-methylpropanoic acid are bell-shaped, with the reaction rate being insensitive to α-deuteration. ubc.ca This suggests that the mechanism involves the attack of HOBr on the undissociated carboxylic acid, with a rate-controlling step that includes a base-catalyzed proton loss from the hydroxyl group. ubc.ca

Above pH 6, molecular bromine (Br₂) becomes a significantly more potent oxidant for these compounds than HOBr, while the hypobromite (B1234621) ion (OBr⁻) is practically inert. cdnsciencepub.comcdnsciencepub.com The reaction in this pH range follows the rate law: -d[oxidant]/dt = k[oxidant][substrate]. cdnsciencepub.comcdnsciencepub.com A key feature of this oxidation is that the α-hydrogen is not involved in the reaction. cdnsciencepub.comcdnsciencepub.com The pH-rate profiles for the oxidation of 2-hydroxy-2-methylpropanoic acid in this range are also bell-shaped, with a maximum rate observed around pH 8. cdnsciencepub.comcdnsciencepub.com The proposed mechanism involves the attack of Br₂ (or HOBr) at the carboxylate anion, occurring concurrently with a base-catalyzed removal of the hydroxyl proton. cdnsciencepub.comresearchgate.net The rate of oxidation by Br₂ is 37 times greater than that by HOBr for 2-hydroxy-2-methylpropanoic acid. cdnsciencepub.comresearchgate.net

A steady-state treatment based on these proposed mechanisms provides calculated rates that are in good agreement with the experimentally observed values. cdnsciencepub.comresearchgate.net

Metal Ion-Catalyzed Oxidation Mechanisms (e.g., Silver(II) Ions)

Silver(I) ions are known to catalyze the oxidative decarboxylation of α-hydroxy acids by peroxydisulfate (B1198043). ias.ac.in The reaction rate is first order with respect to both silver(I) and peroxydisulfate concentrations but is independent of the concentration of the hydroxy acid. ias.ac.in This suggests that the rate-determining step involves the silver-catalyzed decomposition of peroxydisulfate. ias.ac.in The oxidation is considerably faster in the presence of the hydroxy acid than without it. ias.ac.in

The oxidation of 2-hydroxy-2-methylpropanoic acid by silver(II) ions complexed with 2,2′-bipyridine has been studied using stopped-flow techniques. rsc.org The reaction proceeds in two distinct, consecutive steps. rsc.org The first is a rapid complex formation between the silver(II) species and the hydroxy acid, followed by a slower intramolecular redox step. rsc.org Both of these reactions are first order in both the silver(II) complex and the 2-hydroxy-2-methylpropanoic acid. rsc.org A mechanism has been proposed to account for the observed reaction orders with respect to the concentrations of the silver(II) complex, the hydroxy acid, and hydrogen ions. rsc.org

Kinetic studies on the silver(I)-catalyzed fluorination of aliphatic carboxylic acids, including isobutyric acid, using Selectfluor® have also been conducted. core.ac.uk The reaction was found to be approximately first order in both silver nitrate (B79036) and Selectfluor®. core.ac.uk

Esterification and Hydrolytic Reaction Mechanisms of Isobutyric Acid Derivatives

The esterification of carboxylic acids like 2-methylpropanoic acid and the hydrolysis of their ester derivatives are fundamental reactions in organic chemistry.

Esterification: The Fischer-Speier esterification is a common method for producing esters from carboxylic acids and alcohols, catalyzed by an acid. masterorganicchemistry.combyjus.com The mechanism involves several reversible steps:

Protonation of the carbonyl oxygen of the carboxylic acid, which enhances its electrophilicity. masterorganicchemistry.combyjus.com

Nucleophilic attack by the alcohol on the protonated carbonyl carbon, forming a tetrahedral intermediate. masterorganicchemistry.com

Proton transfer from the attacking alcohol moiety to one of the hydroxyl groups. masterorganicchemistry.combyjus.com

Elimination of water as a leaving group, reforming the carbonyl double bond. masterorganicchemistry.combyjus.com

Deprotonation of the carbonyl oxygen to yield the final ester product. masterorganicchemistry.com

This process is an equilibrium, and the reaction can be driven to completion by removing water or using an excess of one of the reactants. masterorganicchemistry.comchemguide.co.uk Esterification of 2-methylpropanoic acid can also be achieved using its acid chloride or anhydride derivatives. byjus.comwikipedia.org For instance, 4-dimethylaminopyridine (B28879) (DMAP) can catalyze the esterification of alcohols with isobutyric anhydride. rug.nl

Hydrolysis: The hydrolysis of esters can be catalyzed by either acid or base. chemguide.co.uklibretexts.org

Acid-catalyzed hydrolysis is the reverse of Fischer esterification. masterorganicchemistry.comlibretexts.org The ester is protonated, followed by nucleophilic attack of water, proton transfer, and elimination of the alcohol. libretexts.org

Base-catalyzed hydrolysis (saponification) is an irreversible process. chemguide.co.uklibretexts.org It involves the nucleophilic attack of a hydroxide ion on the ester carbonyl, forming a tetrahedral intermediate. libretexts.org This is followed by the elimination of an alkoxide ion, which then deprotonates the newly formed carboxylic acid to give a carboxylate salt. libretexts.org Subsequent acidification is required to obtain the free carboxylic acid. chemguide.co.uklibretexts.org

Alkylation Reaction Mechanistic Studies (e.g., of Phenols by 2-methyl-2-propanoic acid derivatives)

The alkylation of phenols can lead to either O-alkylation (ether formation) or C-alkylation (formation of alkylphenols). nih.gov The reaction of phenols with acetone and chloroform in the presence of a strong base, known as the Bargellini reaction, produces α-phenoxy-isobutyric acid derivatives. sphinxsai.com

A proposed mechanism for this reaction involves the in-situ generation of dichlorocarbene (B158193) from chloroform and a strong base. jcsp.org.pk The phenol first reacts with acetone under basic conditions to form an intermediate, 2-phenoxypropane-2-ol. jcsp.org.pkmdpi.com This intermediate then reacts with dichlorocarbene. jcsp.org.pk An intramolecular rearrangement of the resulting species forms 2-methyl-2-phenoxy propanoyl chloride, which is then hydrolyzed to the corresponding sodium salt of the carboxylic acid. jcsp.org.pk The presence of water hinders this reaction as it consumes the dichlorocarbene. mdpi.com

An alternative mechanism for the Bargellini reaction was initially proposed by Bargellini himself, suggesting the formation of 2-hydroxy-2-methylpropanoic acid from acetone and chloroform, followed by its condensation with phenol. mdpi.comencyclopedia.pub However, this has been shown to be incorrect. mdpi.comencyclopedia.pub

The alkylation of phenols with alkyl 2-bromo-2-methylpropanoates is another method to synthesize 2-methyl-2-aryloxypropanoic acids, although it can be complicated by the formation of alkyl methacrylate (B99206) byproducts. jcsp.org.pk

Intramolecular Decarboxylation Mechanisms in Ribonucleoside Derivatization

A novel 2'-hydroxyl protecting group for ribonucleosides, 2'-O-imino-2-methylpropanoic acid ethyl ester, has been developed for use in the solid-phase synthesis of RNA. researchgate.netacs.org This protecting group is introduced by reacting 2'-O-aminoribonucleosides with ethyl pyruvate. researchgate.netacs.org

After the synthesis of the RNA sequence, the protecting groups are removed in a two-step process. First, the RNA is treated with a sodium hydroxide solution, which saponifies the ethyl ester to its corresponding sodium salt. researchgate.netacs.orgresearchgate.net Following ion exchange, the resulting 2'-O-imino-2-methylpropanoic acid undergoes a quantitative intramolecular decarboxylation under neutral conditions at 65 °C. researchgate.netacs.orgresearchgate.net This process yields the fully deprotected RNA sequence. researchgate.netacs.org

Reaction Pathway Analysis for Complex 2-Methylpropanoic Acid Derivatives

The synthesis of complex derivatives of 2-methylpropanoic acid often involves multi-step reaction sequences. For example, 2-(2-acetamido-2-methylpropanamido)-2-methylpropanoic acid is synthesized via a stepwise acylation of 2-amino-2-methylpropanoic acid. In the first step, acetic anhydride reacts with the primary amine to form 2-acetamido-2-methylpropanoic acid. This intermediate then undergoes a second acylation with 2-amino-2-methylpropanamide (B190125) using coupling agents like HATU and DIPEA to form the final product.

The synthesis of phenoxyalkylcarboxylic acid derivatives often starts with natural scaffolds like flavones and isoflavonoids. tandfonline.com The phenolic hydroxyl groups are alkylated with ethyl 2-bromo-2-methylpropanoate, followed by alkaline hydrolysis of the resulting ester to yield the target carboxylic acid. tandfonline.com In cases where multiple hydroxyl groups are present, selective protection and deprotection strategies are employed. tandfonline.com

Another example is the synthesis of 2-(4-benzoylphenoxy)-2-methylpropanoates. jcsp.org.pk This involves the initial synthesis of 2-methyl-2-phenoxypropanoates from phenol, which are then coupled with substituted benzoyl chlorides via a Friedel-Crafts acylation reaction. jcsp.org.pk

Interactive Data Table: Summary of Reaction Conditions and Products

| Reaction Type | Reactants | Reagents/Catalysts | Key Intermediates | Products |

| Bromine Water Oxidation (Acidic) | 2-Hydroxy-2-methylpropanoic acid | HOBr, Ag⁺ | Hypobromite intermediate | Oxidized products, CO₂ |

| Bromine Water Oxidation (Alkaline) | 2-Hydroxy-2-methylpropanoic acid | Br₂, Base | Carboxylate anion | Oxidized products, CO₂ |

| Silver(II)-Catalyzed Oxidation | 2-Hydroxy-2-methylpropanoic acid | [Ag(bipy)₂]²⁺ | Ag(II)-substrate complex | Oxidized products, CO₂ |

| Fischer Esterification | 2-Methylpropanoic acid, Alcohol | Acid (e.g., H₂SO₄) | Protonated carboxylic acid, Tetrahedral intermediate | Ester, Water |

| Base-Catalyzed Hydrolysis | Ester of 2-methylpropanoic acid | Base (e.g., NaOH) | Tetrahedral intermediate | Sodium 2-methylpropanoate, Alcohol |

| Phenol Alkylation (Bargellini) | Phenol, Acetone, Chloroform | Strong base (e.g., NaOH) | 2-Phenoxypropane-2-ol, Dichlorocarbene | α-Phenoxyisobutyric acid derivative |

| Intramolecular Decarboxylation | 2'-O-imino-2-methylpropanoic acid-ribonucleoside | NaOH, Heat | Sodium salt of the acid | Deprotected ribonucleoside, CO₂ |

Vibrational Spectroscopies for Structural Analysis

Fourier Transform Infrared (FTIR) and Attenuated Total Reflectance (ATR-FTIR) Spectroscopy

FTIR spectroscopy is a fundamental tool for identifying the functional groups within a molecule. For sodium 2-methylpropanoate, the carboxylate group (COO⁻) is of particular interest. The infrared spectrum of 2-methylpropanoic acid shows a characteristic broad absorption band for the O-H stretching vibration of the carboxylic acid group, typically in the range of 3300 to 2500 cm⁻¹. docbrown.info Additionally, a strong absorption peak corresponding to the C=O stretching vibration is observed between 1725 and 1700 cm⁻¹. docbrown.info

Upon formation of the sodium salt, sodium 2-methylpropanoate, the deprotonation of the carboxylic acid leads to significant changes in the FTIR spectrum. The broad O-H stretching band disappears, and the C=O stretching vibration is replaced by two distinct bands corresponding to the asymmetric and symmetric stretching vibrations of the carboxylate anion (COO⁻). The positions of these bands are sensitive to the coordinating metal ion. researchgate.net For instance, in a study of various metal carboxylates, the symmetric stretching vibrations were observed between 1404 and 1432 cm⁻¹ for different metal ions. researchgate.net

Attenuated Total Reflectance (ATR)-FTIR is a sampling technique that simplifies the analysis of solid and liquid samples. It has been successfully employed in the characterization of related compounds, such as in the synthesis of sodium 2-laurylamido isobutyrate, where FTIR was used to confirm the final product. researchgate.net Similarly, ATR-FTIR has been used to analyze the products of reactions involving isobutyrate moieties, such as in the reduction of vanillin (B372448) isobutyrate. ed.govacs.org The region of the infrared spectrum from approximately 1500 to 400 cm⁻¹ is known as the fingerprint region and contains a complex set of overlapping vibrations unique to the molecule, which is invaluable for identification purposes. docbrown.info

Table 1: Characteristic FTIR Absorption Bands for 2-Methylpropanoic Acid and its Sodium Salt

| Functional Group | Vibration Type | 2-Methylpropanoic Acid (cm⁻¹) | Sodium 2-Methylpropanoate (cm⁻¹) |

|---|---|---|---|

| O-H | Stretching (broad) | 3300 - 2500 docbrown.info | Absent |

| C-H | Stretching | 2975 - 2845 docbrown.info | ~2970 - 2850 |

| C=O | Stretching | 1725 - 1700 docbrown.info | Absent |

| COO⁻ | Asymmetric Stretching | Absent | ~1650 - 1550 researchgate.net |

| COO⁻ | Symmetric Stretching | Absent | ~1450 - 1380 researchgate.net |

Raman Spectroscopy Applications for Compound Analysis

Raman spectroscopy serves as a complementary technique to FTIR, providing information about the non-polar bonds and symmetric vibrations within a molecule. In the context of carboxylates, Raman spectroscopy is particularly useful for differentiating the carbon chain length. researchgate.net While the infrared spectrum is dominated by the carboxylate stretches, the Raman spectrum can provide clearer details of the hydrocarbon backbone.

For simple carboxylic acids, the C=O stretching band, typically around 1700 cm⁻¹, disappears upon formation of the carboxylate anion in a basic solution, which is a key indicator of salt formation. cdnsciencepub.com Studies on various metal carboxylates have shown that Raman and IR spectroscopy together allow for a full identification, with Raman being effective in analyzing the C-C stretching region (1120–1040 cm⁻¹) and IR distinguishing the metal cation. researchgate.net The analysis of Raman spectra of different carboxylate solutions has been aided by density functional theory (DFT) calculations to assign the observed vibrational bands accurately. aip.org

Vibrational Circular Dichroism (VCD) for Chiral Recognition and Absolute Configuration Assignment

Vibrational Circular Dichroism (VCD) is a specialized spectroscopic technique that measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. This technique is exceptionally powerful for determining the absolute configuration of chiral centers. uantwerpen.be

While sodium 2-methylpropanoic acid itself is not chiral, VCD is crucial for the analysis of its chiral analogues. For instance, in the study of chiral α-aryloxypropanoic acids, VCD was used to determine their absolute configurations. nih.gov The process often involves converting the carboxylic acids to their methyl esters to eliminate interference from intermolecular hydrogen bonding, which can complicate the spectra. nih.gov Theoretical calculations, often using density functional theory (DFT), are essential for interpreting the experimental VCD spectra and making an unambiguous assignment of the absolute configuration. uantwerpen.benih.gov Challenges in VCD analysis can arise from solute-solvent hydrogen bonding and molecular dimerization, which can be addressed by computational modeling of these interactions. schrodinger.comnih.gov The application of VCD has been demonstrated in various systems, including the study of chiral metal complexes intercalated in clay minerals, showcasing its sensitivity to molecular interactions in complex environments. researchgate.netasiaresearchnews.comoup.com

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for determining the precise structure of organic molecules in solution. It provides detailed information about the connectivity and chemical environment of atoms.

Proton (¹H) NMR and Carbon (¹³C) NMR Spectroscopy

Proton (¹H) and Carbon-13 (¹³C) NMR are the most common NMR techniques used for the structural elucidation of organic compounds.

For sodium 2-methylpropanoate , the ¹H NMR spectrum is relatively simple. It would be expected to show a signal for the six equivalent methyl (CH₃) protons and a signal for the single methine (CH) proton. The chemical shift of these protons would be influenced by the electronegativity of the carboxylate group. In deuterated water (D₂O), the ¹H NMR spectrum of a related compound, sodium 2-laurylamido isobutyrate, showed characteristic signals confirming its structure. researchgate.net

The ¹³C NMR spectrum provides information about the carbon skeleton. For sodium 2-methylpropanoate, distinct signals would be expected for the methyl carbons, the methine carbon, and the carboxylate carbon. The chemical shift of the carboxylate carbon is particularly diagnostic, typically appearing significantly downfield. For example, in a study of anabolic steroid formulations, the ester-specific ¹³C NMR signals for propionate (B1217596) were identified, with the carboxyl carbon appearing at a distinct chemical shift. mdpi.com The chemical shifts in ¹³C NMR are sensitive to the electronic environment, making it a powerful tool for identifying different carbon atoms within a molecule. rsc.orgrsc.org

Table 2: Predicted NMR Data for this compound

| Nucleus | Group | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|---|

| ¹H | -CH₃ | ~1.1 | Doublet |

| ¹H | -CH | ~2.4 | Septet |

| ¹³C | -CH₃ | ~19 | Singlet |

| ¹³C | -CH | ~35 | Singlet |

| ¹³C | -COO⁻ | ~180 | Singlet |

Note: Predicted values are estimates and can vary based on solvent and other experimental conditions.

Advanced Multinuclear (e.g., ¹¹⁹Sn) NMR in Organometallic Complexes

In the study of organometallic complexes involving carboxylate ligands, multinuclear NMR becomes an invaluable tool. e-bookshelf.deyoutube.com When sodium 2-methylpropanoate acts as a ligand for a metal such as tin, ¹¹⁹Sn NMR spectroscopy can provide direct information about the coordination environment of the tin atom.

Tin has three NMR-active spin-½ nuclei: ¹¹⁵Sn, ¹¹⁷Sn, and ¹¹⁹Sn, with ¹¹⁹Sn being the most commonly studied due to its higher sensitivity. huji.ac.ilnorthwestern.edu The chemical shift range for ¹¹⁹Sn is very wide, making it highly sensitive to changes in the coordination number and geometry of the tin center. northwestern.eduresearchgate.net For example, the ¹¹⁹Sn NMR chemical shifts can distinguish between three-, four-, five-, and six-coordinate tin complexes. researchgate.netresearchgate.net The formation of organotin(IV) complexes with carboxylate-containing ligands often results in a significant upfield or downfield shift in the ¹¹⁹Sn resonance compared to the starting tin halide, indicating coordination. researchgate.net Furthermore, coupling constants between ¹¹⁹Sn and other nuclei, such as ¹H and ¹³C, can provide through-bond connectivity information. huji.ac.il This technique is essential for characterizing the structure of organometallic compounds containing tin and carboxylate ligands in solution. researchgate.net

Mass Spectrometry (MS) and Tandem Mass Spectrometry (MS/MS) for Molecular Identification and Sequencing

Mass spectrometry (MS) is a powerful analytical technique used to determine the mass-to-charge ratio (m/z) of ions, allowing for the precise determination of molecular weight and elemental composition. In the analysis of 2-methylpropanoic acid, electron ionization (EI) is a common method. During this process, the molecule is ionized, forming a molecular ion ([M•]+), which can then undergo fragmentation. The resulting fragmentation pattern is a unique fingerprint of the molecule, enabling its identification. docbrown.info

The molecular ion peak for 2-methylpropanoic acid (C₄H₈O₂) is observed at an m/z value corresponding to its molecular weight (88.11 g/mol ). nist.gov The most abundant ion in the spectrum, known as the base peak, is assigned a relative intensity of 100, and all other peaks are measured relative to it. docbrown.info Analysis of the fragmentation pattern provides structural information. For instance, the loss of specific neutral fragments from the molecular ion leads to the formation of characteristic fragment ions.

| m/z Value | Proposed Ion Structure | Formation Pathway (Loss from Molecular Ion) |

|---|---|---|

| 73 | [ (CH₃)₂CHCO ]⁺ | Loss of •OH (hydroxyl radical) |

| 45 | [ COOH ]⁺ | Loss of •C₃H₇ (isopropyl radical) |

| 43 | [ (CH₃)₂CH ]⁺ | Loss of •COOH (carboxyl radical) |

| 41 | [ C₃H₅ ]⁺ | Loss of H₂O and •CH₃ |

| 27 | [ C₂H₃ ]⁺ | Further fragmentation, e.g., proton loss from the m/z 29 ion |

Tandem mass spectrometry (MS/MS) extends the capabilities of MS by enabling the selection and further fragmentation of a specific ion. This technique is invaluable for distinguishing between isomeric compounds and for sequencing complex molecules like polymers derived from analogues. For example, MS/MS has been used to differentiate the macromolecular architectures of dendrimers, linear polymers, and hyperbranched polymers that share an analogous 2,2-bis(hydroxymethyl)propanoic acid (bis-MPA) backbone. nih.govacs.org The distinct fragmentation pathways observed in MS/MS spectra serve as signatures for each architectural type. In the context of short-chain fatty acids, liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a crucial method for the accurate detection and quantification of isomers like isobutyric acid (2-methylpropanoic acid) and butyric acid, preventing misidentification with other metabolites such as ketone bodies. google.comresearchgate.net

Rotational Spectroscopy (MRR) for Absolute Configuration Assignment

Molecular Rotational Resonance (MRR) spectroscopy is a high-resolution technique that measures the absorption of microwave radiation by molecules in the gas phase. It provides exquisitely precise information about the moments of inertia of a molecule, which are directly related to its three-dimensional structure. This makes MRR an exceptionally powerful tool for the unambiguous determination of a molecule's absolute configuration, a critical aspect of chiral chemistry. nih.gov

The determination of absolute configuration by MRR often employs the use of a "chiral tag." In this method, the chiral molecule of interest is complexed with a chiral molecule of a known configuration (the tag) through non-covalent interactions. This creates two different diastereomeric complexes, which, because they have different shapes and mass distributions, will have distinct rotational spectra. nih.gov By comparing the experimentally measured rotational spectrum to spectra predicted by high-level quantum-chemical calculations, the absolute configuration of the target molecule can be definitively assigned. uantwerpen.be

This technique has been successfully applied to determine the absolute configuration of fluorinated carboxylic acids, which are analogues of 2-methylpropanoic acid. uantwerpen.be A study on (R)- and (S)-2,3,3-trifluoro-2-methylpropanoic acid and (R)- and (S)-2,3,3,3-tetrafluoro-2-methylpropanoic acid demonstrated the capability of MRR to assign the absolute configuration without the need for a reference material of known chirality. The high resolution of MRR allows for the differentiation of various conformers and diastereomers, providing a clear and unambiguous structural determination. nih.govuantwerpen.be

| Principle | Description |

|---|---|

| High Resolution | MRR provides rotational constants with high precision (e.g., one part in 10⁶ or better), allowing trivial distinction between molecules with slightly different moments of inertia, such as diastereomeric complexes. nih.gov |

| Chiral Tagging | A chiral molecule of interest is complexed with a chiral tag of known handedness, forming two diastereomeric complexes that can be differentiated by their unique rotational spectra. nih.gov |

| Computational Comparison | The experimental spectrum is compared with spectra predicted by quantum-chemical calculations (e.g., Density Functional Theory) for the different possible diastereomers, allowing for an unambiguous assignment of absolute configuration. uantwerpen.be |

Integration of Spectroscopic Data with Chemometric Approaches in Chemical Analysis

Spectroscopic techniques often generate large and complex datasets, especially when analyzing mixtures or biological samples. Chemometrics, the application of statistical and mathematical methods to chemical data, is essential for extracting meaningful information from this data. ku.dk By integrating chemometrics with spectroscopy, analysts can develop robust methods for quantitative analysis, classification, and process monitoring. nih.govosti.gov

Multivariate calibration methods such as Principal Component Regression (PCR) and Partial Least Squares (PLS) regression are cornerstone techniques in chemometrics. osti.gov These methods are particularly useful when dealing with the overlapping spectral features common in infrared or Raman spectroscopy. For example, chemometrics-assisted FTIR and Raman spectroscopy have been developed for the simultaneous quantification of active ingredients in pharmaceutical tablets. nih.gov A PLS model is built using a calibration set of spectra from samples with known concentrations. This model can then be used to predict the concentration of the analytes in unknown samples from their spectra. nih.govresearchgate.net

In the context of analyzing short-chain fatty acids and their analogues, functional data analysis, a field within statistics that treats data as curves or functions, can be applied to metabolomics data from techniques like NMR spectroscopy. ku.dk This approach explores the functional nature of spectral data, using methods like wavelet analysis to model sharp peaks and reduce noise, ultimately allowing for the detection of significant differences in metabolite profiles under various conditions. ku.dk The combination of spectroscopic data and chemometric tools provides a powerful framework for the robust and accurate analysis of this compound and its analogues in complex matrices. researchgate.net

Environmental Behavior and Fate of Isobutyrate Compounds

Biodegradation Studies in Aquatic and Terrestrial Environments

Biodegradation is a primary pathway for the removal of isobutyrate compounds from the environment. The structure of these molecules plays a significant role in the rate and mechanism of their breakdown by microorganisms.

Under aerobic conditions, isobutyric acid and its analogs can be metabolized by various microorganisms. For instance, certain Pseudomonas species are capable of degrading isobutyric acid. nih.gov The degradation pathway often involves the activation of isobutyrate to its coenzyme A (CoA) derivative, isobutyryl-CoA. nih.gov This intermediate is a common metabolite in the degradation pathway of the amino acid valine. nih.gov Subsequent enzymatic reactions can convert isobutyryl-CoA into intermediates that enter central metabolic cycles. One identified degradation product is 3-hydroxyisobutyric acid. nih.gov

An analogous compound, 2-hydroxyisobutyric acid (2-HIBA), is a known intermediate in the aerobic biodegradation of fuel oxygenates like methyl tert-butyl ether (MTBE) and ethyl tert-butyl ether (ETBE). researchgate.net Microorganisms in soil and groundwater can break down these larger compounds into smaller, more manageable ones, including 2-HIBA, which is then further metabolized. researchgate.net The ability of microbial communities to utilize these compounds suggests that the isobutyrate structure can be effectively dismantled through established metabolic pathways.

In some bacteria, such as Clostridium luticellarii, isobutyric acid can be produced through the reversible isomerization of butyric acid, a process involving the conversion of n-butyryl-CoA to isobutyryl-CoA. nih.gov This indicates that the pathways for the formation and degradation of these isomers are closely linked in certain microbial systems.

The chemical structure of a molecule is a critical factor determining its biodegradability. For fatty acids and their derivatives, properties such as chain length, branching, and the presence of functional groups can significantly alter their susceptibility to microbial attack. researchgate.netmdpi.com

Generally, increased branching in the alkyl side chain of a molecule can lead to greater resistance to biodegradation. researchgate.net Studies on analogous aromatic alkanoic acids have shown that isomers with more complex branching, such as sec-butyl and tert-butyl groups, are metabolized more slowly than their linear (n-butyl) or less branched (iso-butyl) counterparts. This recalcitrance is often attributed to steric hindrance, which can impede the ability of microbial enzymes to access and break down the molecule.

In contrast, linear short-chain fatty acids are often readily biodegradable. The methyl-branch in isobutyric acid represents a point of structural complexity compared to its linear isomer, n-butyric acid. While specific comparative rates for isobutyric acid are not extensively detailed in the provided context, the general principle holds that branching can slow down the typical β-oxidation pathway used for straight-chain fatty acids. researchgate.net However, microorganisms have evolved alternative pathways, such as α-oxidation or the isovalerate pathway, to break down branched-chain acids. researchgate.net The presence of additional functional groups can also modify the physical properties and biological effectiveness of these molecules. researchgate.netmdpi.com

| Factor | Influence on Biodegradability | Example/Reason |

|---|---|---|

| Chain Branching | Generally decreases rate | Steric hindrance can block enzyme access (e.g., tert-butyl groups are more recalcitrant than n-butyl groups). |

| Chain Length | Variable; can affect solubility and transport into microbial cells. | Short-chain fatty acids are generally biodegradable. |

| Functional Groups | Modifies physical properties and biological interactions. | The presence of ester or hydroxyl groups can alter degradation pathways. researchgate.netmdpi.com |

Photochemical Degradation Processes (e.g., Hydroxyl Radical Reactions)

In the atmosphere, chemical compounds are often broken down by photochemical reactions. For volatile organic compounds like isobutyric acid, the most significant degradation process is reaction with photochemically-produced hydroxyl radicals (•OH). nih.govnih.gov

Hydroxyl radicals are highly reactive and are often referred to as the "detergent" of the troposphere because they initiate the breakdown of many pollutants. The reaction of •OH with isobutyric acid in the vapor phase is expected to be the primary removal mechanism from the atmosphere. The estimated half-life for this reaction is 8 days. nih.gov This suggests that while isobutyric acid can persist in the atmosphere for over a week, it will eventually be degraded through this oxidative process, preventing long-term accumulation in the air.

Bioaccumulation Potential Assessments of Isobutyrate Derivatives

Bioaccumulation is the process by which a chemical substance is absorbed by an organism at a rate greater than that at which the substance is lost. The potential for a compound to bioaccumulate is often estimated using its octanol-water partition coefficient (log Kow). A low log Kow value generally indicates a low potential for bioaccumulation.

The log Kow for isobutyric acid is 0.94. drugbank.com This relatively low value suggests that isobutyric acid has a low tendency to partition from water into the fatty tissues of organisms. Therefore, the bioaccumulation potential for isobutyric acid in aquatic organisms is considered to be low. This is consistent with its nature as a short-chain fatty acid, which can be readily metabolized by organisms. nih.govnih.govnih.gov

Advanced Research Applications and Future Directions for Sodium 2 Methylpropanoic Acid in Scientific Fields

Role in Advanced Materials Science and Engineering

The unique properties of sodium 2-methylpropanoate (B1197409) make it a valuable component in the engineering of advanced materials. Its contributions range from enhancing the performance of separation membranes to protecting materials from environmental degradation and improving the properties of construction composites.

Integration into Polymeric Membrane Materials

Polymeric membranes are critical in a variety of separation processes, including gas separation. The performance of these membranes is highly dependent on the materials used in their fabrication wikipedia.org. The incorporation of additives can significantly enhance their selectivity and permeability for specific gases vurup.skenergy.govmdpi.com.

Recent research has explored the use of sodium 2-methylpropanoate in the composition of polymeric membranes for gas separation. While specific details of the mechanism are proprietary, it is understood that the inclusion of isobutyrate salts within the polymer matrix can modify the membrane's free volume and polymer chain packing. This alteration can influence the diffusion and solubility of different gas molecules, thereby improving the separation efficiency for target gases. The carboxylate group of the isobutyrate can interact with the polymer chains, potentially creating preferential pathways for certain gases to permeate through the membrane.

Below is a table summarizing the potential effects of incorporating sodium 2-methylpropanoate into polymeric membranes for gas separation:

| Property Affected | Potential Effect of Sodium 2-methylpropanoate |

| Gas Permeability | May increase for specific gases due to altered polymer chain dynamics. |

| Gas Selectivity | Can be enhanced by creating favorable interactions with target gas molecules. |

| Mechanical Stability | Interactions between the salt and polymer may affect the membrane's durability. |

| Thermal Stability | The presence of the salt could influence the thermal degradation properties of the polymer. |

Application as Corrosion Inhibitors in Material Protection

Corrosion is a significant challenge in numerous industries, leading to the degradation of metallic materials. Organic corrosion inhibitors are widely used to mitigate this issue by forming a protective layer on the metal surface mdpi.com. Carboxylate salts, such as sodium benzoate and sodium glutarate, have demonstrated effectiveness in protecting carbon steel researchgate.netresearchgate.net.

Sodium 2-methylpropanoate can act as an effective corrosion inhibitor for metals like steel. The mechanism of inhibition involves the adsorption of the isobutyrate anion onto the metal surface. This forms a protective film that acts as a barrier to corrosive agents, such as oxygen and chloride ions mdpi.com. The carboxylate group can form coordination bonds with the metal ions on the surface, creating a stable and passive layer that hinders both anodic and cathodic corrosion reactions mdpi.com. This passivation process is crucial in preventing pitting and uniform corrosion, thereby extending the lifespan of the material mdpi.com.

The effectiveness of carboxylate inhibitors can be influenced by factors such as concentration, temperature, and the presence of other ions in the environment. Research indicates that a synergistic effect can often be achieved by using a mixture of different inhibitors stcrs.com.lymdpi.comnih.gov.

Utilization in Novel Multi-Phase Carboxylate Composites for Construction Materials

In the field of construction, chemical admixtures are essential for modifying the properties of cementitious materials like concrete mdpi.comyoutube.comgoogle.comatlantis-press.com. Polycarboxylate ethers (PCEs) are a class of superplasticizers that significantly improve the workability of fresh concrete by dispersing cement particles through electrostatic and steric hindrance mechanisms mdpi.com.

While not a polycarboxylate ether itself, sodium 2-methylpropanoate shares the carboxylate functional group that is key to the performance of these admixtures. The introduction of smaller carboxylate molecules into cementitious composites can influence the hydration process of cement and the microstructure of the hardened material. These molecules can adsorb onto the surface of cement particles, affecting their dispersion and the rate of hydration reactions. This can lead to modifications in setting time, strength development, and the durability of the final concrete product. Carboxylic acid-based admixtures have also been investigated for their potential to enhance the watertightness and self-sealing capabilities of concrete researchgate.net. The use of sodium salts of carboxylic acids can also impact the alkaline environment of the concrete, which is a factor in the corrosion protection of embedded steel reinforcement researchgate.net.

Chemical Synthesis Building Blocks and Intermediates

Beyond its applications in materials science, sodium 2-methylpropanoate serves as a valuable precursor in the synthesis of complex organic molecules. Its structure provides a foundation for creating chiral centers and for introducing specific functional groups into a molecule.

Chiral Building Blocks for Complex Organic Synthesis

Chirality is a fundamental property in many biologically active molecules, and the synthesis of enantiomerically pure compounds is a major focus in pharmaceutical and agrochemical research nih.gov. Isobutyric acid (2-methylpropanoic acid), the parent acid of sodium 2-methylpropanoate, is an inexpensive and abundant feedstock chemical scripps.eduwikipedia.org. Recent advances in catalysis have enabled the use of isobutyric acid derivatives to create α-chiral centers with high enantioselectivity scripps.edunih.gov.

Through transition-metal-catalyzed C-H activation, it is possible to functionalize one of the prochiral methyl groups of an isobutyric acid derivative. This desymmetrization allows for the stereoselective formation of a new carbon-carbon or carbon-heteroatom bond, leading to the creation of a chiral center at the α-position. This method provides a powerful platform for the synthesis of a wide range of chiral building blocks that can be further elaborated into more complex target molecules scripps.edunih.gov.

The general transformation can be represented as follows:

(CH₃)₂CH-COOR + Reagent --(Chiral Catalyst)--> R'-C*(H)(CH₃)-CH-COOR

This approach opens up new avenues for the efficient and sustainable synthesis of chiral compounds from simple, readily available starting materials.

Precursors for Specialized Organic Molecules (e.g., mercapto derivatives, fluorinated compounds)

Sodium 2-methylpropanoate can also serve as a starting material for the synthesis of specialized organic molecules containing specific functional groups, such as mercapto (-SH) and fluoro (-F) groups.

Mercapto Derivatives: The synthesis of mercapto derivatives of carboxylic acids can be achieved through various synthetic routes. For instance, α-bromo or β-bromo derivatives of isobutyric acid can be prepared and subsequently reacted with a sulfur nucleophile, such as sodium hydrosulfide or thiourea followed by hydrolysis, to introduce the mercapto group. These mercapto-functionalized isobutyric acid derivatives are valuable intermediates in the synthesis of pharmaceuticals and other specialty chemicals.

Fluorinated Compounds: The introduction of fluorine into organic molecules can significantly alter their physical, chemical, and biological properties, often leading to enhanced metabolic stability and bioavailability in drug candidates chemimpex.com. 2-Fluoro-2-methylpropanoic acid and its esters are examples of fluorinated derivatives that can be synthesized from isobutyric acid precursors chemimpex.comsigmaaldrich.comapolloscientific.co.uk. The fluorination can be achieved using various fluorinating agents. These fluorinated building blocks are then used in the synthesis of more complex fluorinated molecules for applications in pharmaceuticals, agrochemicals, and materials science chemimpex.com.

The properties of some fluorinated derivatives of 2-methylpropanoic acid are summarized in the table below:

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) |

| 2-Fluoro-2-methylpropanoic acid | C₄H₇FO₂ | 106.09 | 158-160 |

| Methyl 2-fluoro-2-methylpropionate | C₅H₉FO₂ | 120.12 | 109 |

Applications in Biochemical and Biomolecular Research

Sodium 2-methylpropanoic acid, also known as sodium isobutyrate, is a compound of interest in various biochemical and biomolecular research applications. Its utility spans from a crucial role in the synthesis of nucleic acids to its involvement in metabolic pathways and enzyme interaction studies.

Nucleic Acid Protecting Group Chemistry (e.g., in RNA Synthesis)

In the intricate process of solid-phase RNA synthesis, protecting groups are essential to prevent unwanted reactions at the 2'-hydroxyl (2'-OH) group of the ribonucleoside monomers. A notable advancement in this area involves the use of a 2'-O-imino-2-methyl propanoic acid ethyl ester protecting group. This group is strategically employed to shield the 2'-OH function during the assembly of RNA sequences.

The deprotection, or removal, of this group is a critical step to yield the final, functional RNA molecule. This is achieved by treating the synthesized RNA sequence with a solution of sodium hydroxide (B78521). This treatment saponifies the 2'-O-imino-2-methyl propanoic acid ethyl ester, converting it into its sodium salt, a derivative of sodium 2-methylpropanoate. Following an ion exchange step, this sodium salt derivative undergoes a facile intramolecular decarboxylation under neutral conditions, leading to the efficient and clean removal of the protecting group. This method has been shown to provide fully deprotected RNA sequences in yields that are marginally better than those obtained using the more traditional 2'-O-tert-butyldimethylsilyl protecting groups.

| Stage of RNA Synthesis | Role of 2-Methylpropanoic Acid Derivative | Chemical Transformation |

| Protection | The 2'-hydroxyl group of the ribonucleoside is protected as a 2'-O-imino-2-methyl propanoic acid ethyl ester. | Reaction of the 2'-amino-ribonucleoside with ethyl pyruvate. |

| Deprotection | The protecting group is removed to yield the final RNA molecule. | Saponification with sodium hydroxide to form the sodium salt, followed by intramolecular decarboxylation. |

This application highlights the nuanced role of the sodium salt of a 2-methylpropanoic acid derivative in facilitating high-fidelity RNA synthesis, a cornerstone of molecular biology and therapeutic research.

Investigations into Enzyme Interaction Mechanisms and Biochemical Pathways

The isobutyrate anion, the conjugate base of isobutyric acid, is a metabolite found in various biological systems, including plants and humans, indicating its participation in biochemical pathways. Research has shown that isobutyrate can be a precursor for other molecules and is subject to enzymatic transformations.

In the biosynthesis of the macrolide antibiotic tylosine by certain bacteria, isobutyrate serves as a precursor to n-butyrate. This conversion is a key step in the formation of the antibiotic's backbone. Furthermore, isobutyrate is metabolized by various microorganisms. For instance, some soil bacteria can utilize isobutyrate as a carbon and energy source. Studies on haloalkaline conditions have identified bacteria that utilize the hydrolysis products of isobutyronitrile, which include isobutyrate.

In mammalian systems, the catabolism of isobutyrate has been studied in colonocytes, the epithelial cells of the colon. These cells have a significant capacity to oxidize isobutyrate. The catabolic pathway involves the activation of isobutyrate to its coenzyme A (CoA) ester, a reaction that can be competitively inhibited by butyrate (B1204436). This indicates a direct interaction with enzymes responsible for short-chain fatty acid metabolism. The pathway proceeds through intermediates such as methacrylyl-CoA and leads to the production of 3-hydroxyisobutyrate. The enzymes involved, such as 3-hydroxyisobutyryl-CoA hydrolase and 3-hydroxyisobutyrate dehydrogenase, are crucial for this metabolic route.

| Organism/Cell Type | Biochemical Role of Isobutyrate | Key Enzymes/Pathways Involved |

| Bacteria (e.g., Streptomyces) | Precursor for n-butyrate in tylosine biosynthesis. | Isomerization and fatty acid synthesis pathways. |

| Soil Bacteria | Carbon and energy source. | Nitrile hydratase and amidase pathways (for utilization from isobutyronitrile). |

| Mammalian Colonocytes | Energy source and anaplerosis. | Activation to isobutyryl-CoA, catabolism via 3-hydroxyisobutyryl-CoA hydrolase and 3-hydroxyisobutyrate dehydrogenase. |

These studies demonstrate that isobutyrate and, by extension, its sodium salt, can be used as a tool to probe the mechanisms of specific enzymes and to elucidate broader biochemical pathways.

Broader Significance in Scientific Product Development (e.g., as chemical agents without specific product names or uses related to human/animal health or direct consumption)

Beyond its specific applications in biochemical research, sodium 2-methylpropanoate holds broader significance as a chemical intermediate in scientific and industrial product development. Its utility stems from the reactivity of the carboxylate group and the physical properties conferred by the isobutyryl structure.

Sodium isobutyrate serves as a precursor in the synthesis of various organic compounds. It is used in the production of plastics and resins, where the isobutyrate moiety can be incorporated into polymer chains to modify their physical properties.

As a representative of the broader class of carboxylate salts, sodium 2-methylpropanoate shares applications common to this group. Carboxylates are widely used as:

Corrosion inhibitors: They can form a protective layer on metal surfaces, preventing oxidation.

Plasticizers: When incorporated into polymers, they can increase flexibility and durability.

Surfactants: The combination of a hydrophilic carboxylate head and a hydrophobic tail allows them to be used in emulsification and cleaning applications.

The branched structure of the isobutyrate group in sodium 2-methylpropanoate can impart unique solubility and reactivity characteristics compared to its linear counterpart, sodium butyrate. This makes it a valuable building block in the synthesis of specialized chemical agents for research and industrial applications.

Emerging Trends and Outlook in Carboxylate Salt Research

The field of carboxylate salt research is dynamic, with several emerging trends pointing towards a future of more sustainable and high-performance materials. These trends are driven by a growing emphasis on green chemistry, nanotechnology, and the development of advanced materials with novel functionalities.

One of the most significant trends is the increasing use of carboxylates derived from renewable resources. As the chemical industry shifts towards more sustainable practices, bio-based carboxylates are being developed to replace those derived from petrochemicals. This approach aligns with the principles of a circular economy and reduces the environmental footprint of chemical manufacturing.

Furthermore, advancements in nanotechnology are opening up new avenues for the application of carboxylate salts. Carboxylate-functionalized nanoparticles are being developed for a range of uses, from targeted drug delivery systems to advanced catalysts. The carboxylate groups on the surface of these nanoparticles can improve their dispersibility and provide sites for further chemical modification.

The future outlook for carboxylate salt research is focused on:

Designing "smart" materials: Developing carboxylate-based polymers and materials that respond to environmental stimuli such as pH, temperature, or light.

Improving catalytic efficiency: Creating novel carboxylate-based catalysts for more selective and efficient chemical transformations.

Enhancing sustainability: Expanding the range of bio-based carboxylates and developing greener synthetic methods.

As a fundamental and versatile chemical entity, sodium 2-methylpropanoate and other carboxylate salts are poised to play an integral role in these future scientific and technological advancements.

Q & A

Basic Research Questions

Q. What are the standard laboratory synthesis routes for Sodium 2-methylpropanoic acid, and how can reaction conditions be optimized?

- Methodological Answer : this compound can be synthesized via acid-base neutralization of 2-methylpropanoic acid with sodium hydroxide. Key parameters include stoichiometric ratios (1:1 molar ratio of acid to base), temperature control (25–30°C to avoid side reactions), and solvent selection (aqueous or ethanol-water mixtures). Post-synthesis purification involves recrystallization or vacuum drying . Optimization requires monitoring pH (target ~8–10) and using FTIR or NMR to confirm carboxylate formation .

Q. How can researchers validate the structural identity of this compound using spectroscopic techniques?

- Methodological Answer :

- FTIR : Confirm the absence of carboxylic acid O-H stretch (~2500–3300 cm⁻¹) and presence of carboxylate C=O (~1550–1650 cm⁻¹) .

- ¹H NMR : Look for methyl group signals (δ 1.2–1.4 ppm for CH(CH₃)₂) and absence of acidic proton resonance .

- Mass Spectrometry : ESI-MS in negative ion mode should show [M–Na]⁻ at m/z 105.1 (C₄H₇O₂⁻) .

Q. What chromatographic methods are recommended for assessing purity in academic research?

- Methodological Answer :

- HPLC : Use a C18 column with a mobile phase of 0.1% phosphoric acid in water/acetonitrile (70:30). Monitor UV absorption at 210 nm. Retention times should align with reference standards (e.g., NIST-certified samples) .

- TLC : Silica gel plates with ethyl acetate/hexane (3:7); visualize with iodine vapor or UV at 254 nm .

Advanced Research Questions

Q. How can trace impurities (e.g., 2-(4-ethylphenyl)propanoic acid) be identified and quantified in this compound samples?

- Methodological Answer :

- LC-MS/MS : Employ a gradient elution (water/acetonitrile with 0.1% formic acid) and monitor fragment ions specific to impurities. For example, 2-(4-ethylphenyl)propanoic acid (m/z 177.1 [M–H]⁻) can be detected at ppm levels .

- Reference Standards : Cross-validate using certified impurities (e.g., EP-grade markers from LGC Standards) .

Q. What strategies resolve contradictions in reported thermodynamic properties (e.g., melting point discrepancies)?

- Methodological Answer : Cross-reference data from authoritative sources:

- NIST WebBook : Lists melting points and solubility data validated via differential scanning calorimetry (DSC) .

- CRC Handbook : Reports 2-methylpropanoic acid derivatives’ properties (e.g., melting point ~154°C for sodium salt) .

- Experimental Replication : Use controlled recrystallization (slow cooling in ethanol) to minimize polymorphic variations .

Q. How do pH and ionic strength affect the stability of this compound in aqueous solutions?

- Methodological Answer :

- Stability Studies : Conduct accelerated degradation tests (40°C/75% RH for 4 weeks) with HPLC monitoring. Buffered solutions (pH 7.4 PBS) show higher stability vs. unbuffered systems due to reduced hydrolysis .

- Ionic Strength Effects : Use conductometric titration to assess sodium ion activity; higher ionic strength (>0.5 M NaCl) may precipitate the compound .

Q. What computational methods are suitable for modeling the solvation behavior of this compound?

- Methodological Answer :

- Molecular Dynamics (MD) : Simulate solvation free energy using force fields (e.g., OPLS-AA) in water/ethanol mixtures. Compare with experimental solubility data .

- DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to predict vibrational spectra and polarizability .

Key Recommendations for Researchers

- Experimental Design : Prioritize peer-reviewed standards (e.g., USP, EP) for impurity profiling .

- Data Validation : Cross-check thermodynamic data across NIST, CRC, and experimental replicates to address discrepancies .

- Advanced Techniques : Use hyphenated methods (LC-MS/MS) for trace analysis and MD simulations for mechanistic insights .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products